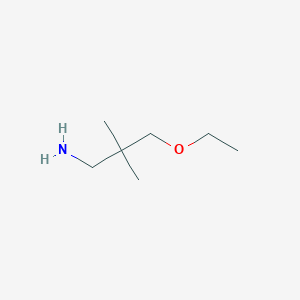

3-Ethoxy-2,2-dimethylpropan-1-amine

Overview

Description

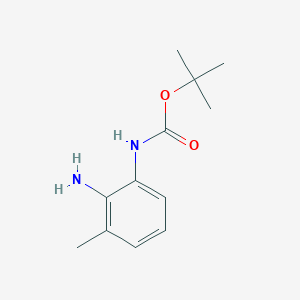

“3-Ethoxy-2,2-dimethylpropan-1-amine” is a chemical compound with the CAS Number: 1426955-27-2 . It has a molecular weight of 131.22 and its molecular formula is C7H17NO . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H17NO/c1-4-9-6-7(2,3)5-8/h4-6,8H2,1-3H3 . The InChI key is BDPZFHDRQQAQAH-UHFFFAOYSA-N .

Scientific Research Applications

1. Surface Chemistry and Catalysis

The reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica surfaces, both with and without amine catalysts, has been explored. This research, using infrared spectroscopy, provides insight into the adsorption and catalytic processes involving aminosilane on silica surfaces, highlighting the significance of ethoxy and aminopropyl groups in bond formation and surface interaction (White & Tripp, 2000).

2. Organic Synthesis and Chemical Transformations

Studies on the autoxidation and nucleophilic substitution reactions of ethoxy and ethylthioindoles, including compounds like 2-ethoxy-3-methylindole, provide valuable insights into the chemical behavior and potential applications of these compounds in organic synthesis (Nakagawa & Hino, 1970).

3. Polymer Science

The synthesis of hyperbranched poly(amine-ester) using N-ethoxyl-3-amino-N,N'-dimethyl propionate showcases the application of similar compounds in polymer science. These polymers, characterized by their branching and thermal stability, demonstrate the utility of ethoxy-aminopropanes in developing new polymeric materials (Z. Hui & Lu Yun-jun, 2007).

4. Solvent Applications in Biotechnology

New polyethoxylated tertiary amines have been synthesized and applied as Switchable Hydrophilicity Solvents (SHS) in the extraction and recovery of lipids from algal cultures. This research indicates the potential of such amines in biotechnological applications, particularly in lipid extraction processes (Samorì et al., 2014).

5. Solar Energy and Material Science

The use of amine-based, alcohol-soluble fullerene derivatives in polymer solar cells as acceptor and cathode interfacial materials demonstrates the application of similar compounds in the field of renewable energy and material science. This research highlights the potential of ethoxy-aminopropanes in improving solar cell efficiency (Lv et al., 2014).

6. CO2 Absorption and Environmental Science

The study of the enthalpy of absorption and solubility limits of CO2 in aqueous solutions of various amines, including 2-[2-(dimethyl-amino)ethoxy] ethanol, contributes to understanding the environmental applications of these compounds in CO2 capture and storage technologies (Rodier, Ballerat-Busserolles, & Coxam, 2010).

Safety and Hazards

“3-Ethoxy-2,2-dimethylpropan-1-amine” is classified under hazard code GHS05 . The signal word for this compound is “Danger” and it has hazard statements H314 and H227 . There are several precautionary statements associated with this compound, including P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name |

3-ethoxy-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-9-6-7(2,3)5-8/h4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPZFHDRQQAQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1450369.png)

![8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1450372.png)

amine](/img/structure/B1450375.png)

![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)

![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)

![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)